molecular formula C9H12FNO B1440928 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine CAS No. 1083401-19-7

2-(3-Fluoro-phenyl)-2-methoxy-ethylamine

Cat. No.: B1440928
CAS No.: 1083401-19-7
M. Wt: 169.2 g/mol
InChI Key: LOHNIUNUHHPPHX-UHFFFAOYSA-N
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Description

2-(3-Fluoro-phenyl)-2-methoxy-ethylamine is a fluorinated derivative of the phenethylamine structure, a core scaffold of significant interest in medicinal and bioorganic chemistry . The incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their properties, such as metabolic stability, lipophilicity, and bioavailability . As a substituted phenethylamine, this compound serves as a valuable building block for the synthesis of more complex molecules and is useful for probing structure-activity relationships in pharmaceutical research . Researchers utilize such fluorinated amines as key intermediates in developing novel active compounds. The structural motif of a fluorinated aromatic ring attached to an ethylamine chain is found in a wide range of bioactive molecules, including central nervous system agents, enzyme inhibitors, and various therapeutic candidates . This compound is presented for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHNIUNUHHPPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The preparation of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine generally involves:

  • Starting from fluorinated aromatic precursors or fluorinated phenylalanines.
  • Introduction of the methoxy group at the alpha position relative to the amine.
  • Formation of the ethylamine side chain via reduction or substitution reactions.
  • Use of protecting groups and selective reduction steps to control stereochemistry and functional group compatibility.

Method 1: Reaction of Fluorophenylalanine Derivatives via Weinreb Amide Intermediates

A scalable synthesis route involves the use of S-BOC-(3-fluorophenyl)alanine as the starting material, which is converted into the corresponding Weinreb amide. This intermediate is then reacted with 2-(2-bromoethyl)-1,3-dioxane via a Grignard reagent to form a ketoacetal intermediate. Subsequent steps include:

  • Oxidative acetal opening by ozone.
  • Selective reduction with N-Selectride or aluminum triisopropoxide to control diastereoselectivity.
  • Formation of an oxazolidinone intermediate via intramolecular displacement.
  • Conversion to nitrile and then to the target amine via hydrolysis and deprotection.

This method is notable for high yields, inexpensive reagents, and suitability for multikilogram scale production, making it industrially attractive.

Step Reagents/Conditions Key Intermediate/Product Notes
Weinreb amide formation S-BOC-(3-fluorophenyl)alanine + MeMgBr Weinreb amide Deprotonation of BOC NH required
Grignard addition 2-(2-bromoethyl)-1,3-dioxane + Mg Ketoacetal Barbier reaction conditions
Acetal opening Ozone oxidation Ester intermediate Low temperature control
Selective reduction N-Selectride or Al(iPrO)3 in 2-propanol Diastereomeric alcohols Diastereoselectivity important
Oxazolidinone formation Mesylation and intramolecular displacement Oxazolidinone Loss of tert-butyl alcohol
Nitrile conversion Hydroxylamine hydrochloride, catalytic TsOH Nitrile intermediate Reflux in ethanol
Hydrolysis and deprotection Basic aqueous hydrolysis + Boc deprotection Target amine this compound Final product

Method 2: Multicomponent Mannich-Type Reaction for Fluoroethylamines

A novel protocol uses a Mannich-type three-component reaction involving:

  • Formalin (formaldehyde source)
  • Primary or secondary amines
  • Activated fluoromethane derivatives such as α-fluoro-α-nitro(phenylsulfonyl)methane

This method avoids corrosive and expensive fluorinating agents like diethylaminosulfur trifluoride and provides high yields with good selectivity. It is suitable for synthesizing diverse β-fluoroethylamines, including this compound derivatives, by appropriate choice of amine and fluoromethyl pronucleophile.

Method 3: Azeotropic Dehydration and Methylation Starting from Phenyl Aldehyde and Thanomin

This environmentally friendly and cost-effective method involves:

  • Generating an aldimine intermediate via azeotropic dehydration of phenyl aldehyde and thanomin.
  • Subsequent methylation under alkaline conditions.
  • Deprotection and alkalization steps to yield 2-methoxyethylamine derivatives.

This method avoids high-pressure conditions and hazardous reagents, resulting in high yield and low environmental impact. It is particularly suitable for producing 2-methoxyethylamine, which can be further functionalized to this compound by introducing the fluorophenyl group through subsequent synthetic steps.

Method 4: Reduction of Nitroalkenes and Nitrostyrenes

Classic synthetic routes include:

  • Preparation of nitrostyrene derivatives bearing methoxy and fluoro substituents.
  • Reduction of nitrostyrenes with sodium borohydride or aluminum amalgam in aqueous methanol to yield this compound.

This method is well-documented for related phenylethylamines and involves multi-step reduction sequences starting from substituted styrenes.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield/Scale Advantages Limitations
Weinreb amide route S-BOC-(3-fluorophenyl)alanine Grignard reagents, ozone, N-Selectride High yield, multikilogram scale Scalable, robust, stereoselective Multi-step, requires careful control
Multicomponent Mannich reaction Formalin, amines, fluoromethane derivatives Mild conditions, no corrosive fluorinating agents High yield, selective Avoids hazardous reagents, versatile Limited to suitable amines
Azeotropic dehydration + methylation Phenyl aldehyde, thanomin Alkaline methylation, azeotropic removal High yield, low cost Environmentally friendly, safe Requires further fluorination steps
Nitroalkene reduction Nitroalkenes/nitrostyrenes NaBH4, Al/Hg, aqueous methanol Moderate yield Established method Use of toxic metals, multi-step

Research Findings and Notes

  • The Weinreb amide-based synthesis offers a highly controlled approach to stereochemistry, crucial for pharmaceutical applications where stereoisomer purity affects efficacy and safety.
  • The Mannich-type multicomponent reaction is a recent innovation that simplifies synthesis by avoiding direct fluorination, which often involves hazardous reagents.
  • The azeotropic dehydration method emphasizes green chemistry principles by reducing waste and avoiding high-pressure reactions.
  • Reduction of nitrostyrenes remains a classical approach but involves toxic reagents and less environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of fluorinated phenyl groups on biological activity. It serves as a model compound for the development of new pharmaceuticals with improved efficacy and reduced side effects.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for the exploration of new pharmacophores and the development of compounds with enhanced biological activity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine involves its interaction with specific molecular targets in biological systems. The fluorinated phenyl group can enhance the compound’s binding affinity to target proteins, while the methoxyethylamine group can modulate its pharmacokinetic properties. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural features and properties of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine and related compounds:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Biological Activity Reference
This compound 3-Fluoro, 2-methoxy on phenyl-ethylamine C9H12FNO Balanced electronic effects; potential CNS activity inferred from analogues -
2-(3-Methoxyphenyl)ethylamine 3-Methoxy on phenyl-ethylamine C9H13NO Electron-donating methoxy enhances solubility; precursor in drug synthesis
2-(3-Trifluoromethoxyphenyl)ethylamine 3-Trifluoromethoxy on phenyl-ethylamine C9H10F3NO Strong electron-withdrawing group; altered pharmacokinetics
Venlafaxine (4-methoxyphenyl analogue) 4-Methoxy, cyclohexanol on ethylamine C17H27NO2 Serotonin-norepinephrine reuptake inhibitor (SNRI)
2-(2-Ethoxy-6-fluorophenyl)ethylamine 2-Ethoxy, 6-fluoro on phenyl-ethylamine C10H14FNO Ethoxy increases lipophilicity; positional fluorine affects receptor binding
2-(3-Methoxyphenoxy)ethylamine 3-Methoxyphenoxy-ethylamine C9H13NO2 Phenoxy linker alters conformation; potential for hydrogen bonding
Key Observations:

Methoxy vs. Ethoxy: Ethoxy groups (e.g., in 2-(2-Ethoxy-6-fluorophenyl)ethylamine) increase lipophilicity, which may improve blood-brain barrier penetration compared to methoxy .

Positional Isomerism :

  • Fluorine at the phenyl 3-position (target compound) versus 6-position () alters steric and electronic interactions. For example, 3-substitution may optimize aromatic stacking in receptor pockets .

Biological Activity

2-(3-Fluoro-phenyl)-2-methoxy-ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenyl ring and a methoxy group, which are significant for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Similar compounds have been shown to modulate the serotonin receptor pathways, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects .

Key Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at various serotonin receptors, influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition: It has potential inhibitory effects on enzymes involved in neurotransmitter metabolism, which could enhance serotonergic signaling.

Case Studies and Research Findings

  • Neuropharmacological Studies:
    • A study examining analogs of this compound found that certain derivatives exhibited high affinity for 5-HT2A receptors (Ki values as low as 13 nM), suggesting potential use as antidepressants or anxiolytics .
  • Anticancer Activity:
    • Research indicated that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50 values in the micromolar range against NIH/3T3 cells, indicating a selective action that minimizes toxicity to normal cells .

Table 1: Binding Affinity of Related Compounds at 5-HT Receptors

Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)
This compound13Not reportedNot reported
Analog A23Not reportedNot reported
Analog B46Not reportedNot reported

Table 2: Cytotoxicity Analysis Against NIH/3T3 Cell Lines

CompoundIC50 (μM)
This compound148.26
Reference Compound (Doxorubicin)>1000

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. The presence of the methoxy group enhances solubility, while the fluorine atom may improve metabolic stability. These factors contribute to the compound's potential efficacy in therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 2-(3-fluoro-phenyl)-2-methoxy-ethylamine, considering regioselectivity challenges in introducing both methoxy and amino groups on the same carbon?

Methodological Answer: Synthesis typically involves multi-step strategies to address steric and electronic challenges. A common approach includes:

Protection-Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during methoxy introduction .

Nucleophilic Substitution : React 3-fluorophenylmagnesium bromide with a pre-functionalized ethylamine precursor containing a leaving group (e.g., bromine) .

Reductive Amination : Combine 3-fluoroacetophenone derivatives with methoxyethylamine under hydrogenation conditions .

RouteStarting MaterialKey StepYield (%)Challenges
A3-Fluorophenyl bromideGrignard reaction65Regioselectivity control
B3-FluoroacetophenoneReductive amination48Byproduct formation

Reference:

Q. How can researchers characterize the stereochemical configuration of this compound using advanced spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify coupling patterns between the methoxy (-OCH₃) and adjacent protons. For example, splitting in the ethylamine chain indicates stereochemical rigidity .
    • ¹⁹F NMR : Fluorine’s deshielding effect provides insights into electronic environments .
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to resolve enantiomers .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (if crystallizable) .

Reference:

Advanced Research Questions

Q. How do contradictory bioactivity results between in vitro enzyme inhibition assays and cellular models for this compound derivatives arise, and what experimental strategies resolve these discrepancies?

Methodological Answer:

  • Root Causes :
    • Cellular permeability differences (e.g., efflux pumps) .
    • Metabolic instability (e.g., hepatic cytochrome P450 degradation) .
  • Resolution Strategies :
    • Metabolic Stability Assays : Use liver microsomes to identify degradation pathways .
    • Permeability Screening : Caco-2 cell monolayers quantify passive/active transport .
    • Isotopic Labeling : Track compound fate using ¹⁴C or ³H isotopes in cellular uptake studies .

Reference:

Q. What mechanistic insights have been gained from studying the metabolic pathways of this compound using isotopic labeling and mass spectrometry?

Methodological Answer:

  • Phase I Metabolism :
    • Oxidative Deamination : LC-MS/MS identifies primary amine conversion to ketone intermediates .
    • Demethylation : ¹³C-labeled methoxy groups track CO₂ release via high-resolution mass spectrometry .
  • Phase II Metabolism :
    • Glucuronidation : Detect conjugated metabolites using UDP-glucuronosyltransferase assays .
Metabolitem/z (Observed)Pathway
Ketone180.1Phase I
Glucuronide356.2Phase II

Reference:

Q. How does the meta-fluorine substitution influence the electronic properties of this compound compared to para-substituted analogs?

Methodological Answer:

  • Hammett Analysis : Calculate σₚ values (-0.34 for -F meta vs. -0.06 for -F para) to quantify electron-withdrawing effects .
  • NMR Chemical Shifts : Meta-fluorine causes upfield shifts in adjacent protons due to inductive effects, while para-substitution shows minimal impact .
  • DFT Calculations : Compare HOMO-LUMO gaps; meta-fluorine reduces electron density on the phenyl ring by 1.2 eV vs. para .

Reference:

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar vs. nonpolar solvents, and how can researchers standardize measurements?

Methodological Answer:

  • Contradiction Sources :
    • Impurities (e.g., hydrochloride salts vs. free base) .
    • Temperature-dependent aggregation .
  • Standardization Protocols :
    • Dynamic Light Scattering (DLS) : Monitor particle size in solution to detect aggregation .
    • Saturation Shake-Flask Method : Measure equilibrium solubility at controlled pH and temperature .

Reference:

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoro-phenyl)-2-methoxy-ethylamine
Reactant of Route 2
2-(3-Fluoro-phenyl)-2-methoxy-ethylamine

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